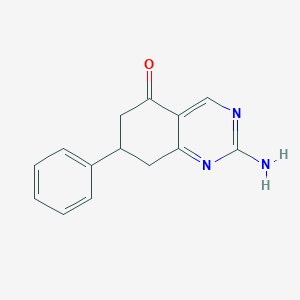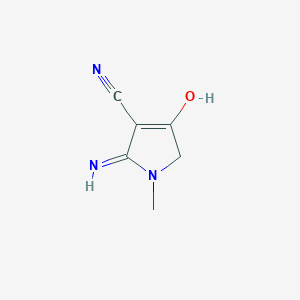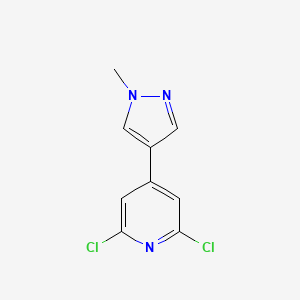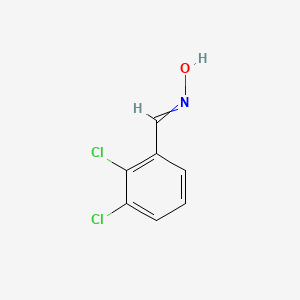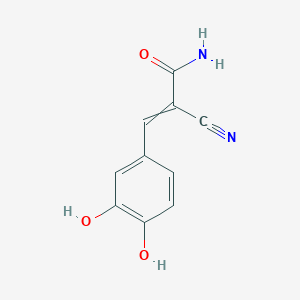
Tyrphostin A46
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alpha-Cyano-3,4-dihydroxycinnamamide: is an organic compound that belongs to the cinnamamide family It is characterized by the presence of a cyano group (-CN) and two hydroxyl groups (-OH) attached to the cinnamamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin A46 typically involves the reaction of 3,4-dihydroxycinnamic acid with a suitable cyano group donor. One common method is the reaction of 3,4-dihydroxycinnamic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Alpha-Cyano-3,4-dihydroxycinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl groups under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ether or amine derivatives.
科学的研究の応用
Alpha-Cyano-3,4-dihydroxycinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Tyrphostin A46 involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis. The compound’s ability to interact with multiple molecular pathways makes it a versatile tool in scientific research.
類似化合物との比較
Alpha-Cyano-4-hydroxycinnamic acid: Similar structure but with a hydroxyl group at the 4-position instead of the 3,4-positions.
Alpha-Cyano-3,4-dimethoxycinnamamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: Alpha-Cyano-3,4-dihydroxycinnamamide is unique due to the presence of both hydroxyl groups and a cyano group, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and medicinal research.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15) |
InChIキー |
USOXQZNJFMKTKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
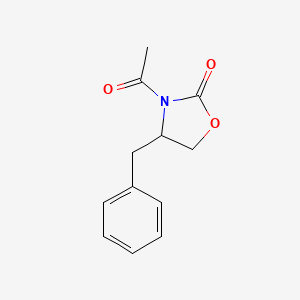
![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)
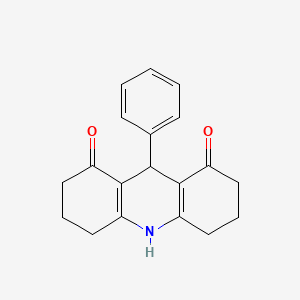


![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8811164.png)
